
1-(2,5-Dimethylphenyl)-4-(4-iodophenyl)sulfonylpiperazine
描述
1-(2,5-Dimethylphenyl)-4-(4-iodophenyl)sulfonylpiperazine is a complex organic compound that belongs to the class of sulfonylpiperazines This compound is characterized by the presence of a piperazine ring substituted with a 2,5-dimethylphenyl group and a 4-iodophenylsulfonyl group
准备方法
The synthesis of 1-(2,5-Dimethylphenyl)-4-(4-iodophenyl)sulfonylpiperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the cyclization of appropriate diamines.
Substitution Reactions: The 2,5-dimethylphenyl group is introduced via electrophilic aromatic substitution reactions.
Sulfonylation: The 4-iodophenylsulfonyl group is attached through sulfonylation reactions, often using sulfonyl chlorides and appropriate bases.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis.
化学反应分析
1-(2,5-Dimethylphenyl)-4-(4-iodophenyl)sulfonylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents include halogens, acids, bases, and transition metal catalysts. Major products formed from these reactions depend on the specific conditions and reagents employed.
科学研究应用
1-(2,5-Dimethylphenyl)-4-(4-iodophenyl)sulfonylpiperazine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(2,5-Dimethylphenyl)-4-(4-iodophenyl)sulfonylpiperazine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the aromatic rings may participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
1-(2,5-Dimethylphenyl)-4-(4-iodophenyl)sulfonylpiperazine can be compared with other sulfonylpiperazines, such as:
1-(2,5-Dimethylphenyl)-4-(4-chlorophenyl)sulfonylpiperazine: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and biological activity.
1-(2,5-Dimethylphenyl)-4-(4-bromophenyl)sulfonylpiperazine:
1-(2,5-Dimethylphenyl)-4-(4-fluorophenyl)sulfonylpiperazine: Fluorine substitution provides unique chemical and biological characteristics.
The uniqueness of this compound lies in its iodine substitution, which imparts distinct reactivity and potential for specific applications in research and industry.
属性
IUPAC Name |
1-(2,5-dimethylphenyl)-4-(4-iodophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21IN2O2S/c1-14-3-4-15(2)18(13-14)20-9-11-21(12-10-20)24(22,23)17-7-5-16(19)6-8-17/h3-8,13H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNQGJDLCZCGNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21IN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3473339.png)
![methyl 2-{[(3-bromophenoxy)acetyl]amino}benzoate](/img/structure/B3473347.png)
![ethyl 4-methyl-2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B3473348.png)
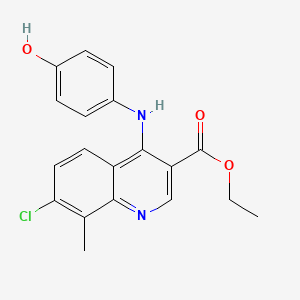
![ethyl 4-[benzyl(methyl)amino]-7-chloro-8-methyl-3-quinolinecarboxylate](/img/structure/B3473386.png)
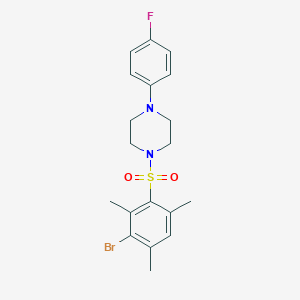
![1-(4-Fluorophenyl)-4-[(6-methylnaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B3473397.png)
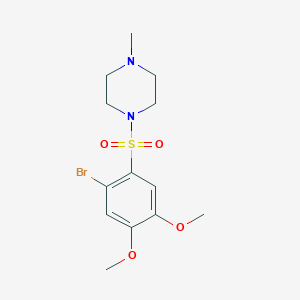
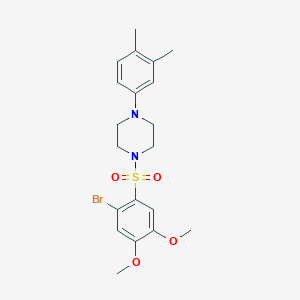

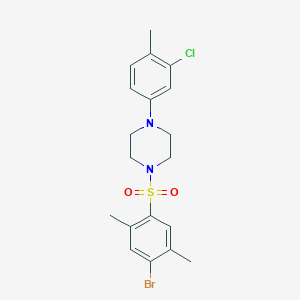
![N-[3-(1-hydroxyethyl)phenyl]butanamide](/img/structure/B3473434.png)
![2-(2-FLUOROPHENYL)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE](/img/structure/B3473436.png)
![N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-4-isopropylbenzenesulfonamide](/img/structure/B3473441.png)
